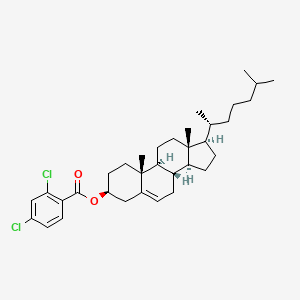
胆固醇二氯苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl Dichlorobenzoate is a chemical compound with the molecular formula C34H48Cl2O2. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 2,4-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
科学研究应用
Cholesteryl Dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying cholesterol derivatives.
Industry: Utilized in the production of liquid crystals and other advanced materials.
作用机制
Target of Action
Cholesteryl Dichlorobenzoate, also known as Cholesterol 2,4-Dichlorobenzoate or Cholesteryl 2,4-Dichlorobenzoate, is a derivative of cholesterol Cholesterol and its derivatives are known to interact with a variety of proteins and cellular structures, including cholesterol ester transfer proteins (cetp) and niemann-pick c1-like 1 protein (npc1l1), which play crucial roles in cholesterol homeostasis .
Mode of Action
For instance, cholesterol ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . On the other hand, Niemann-Pick C1-like 1 protein (NPC1L1) is a cholesterol transporter that facilitates the uptake of cholesterol into cells .
Biochemical Pathways
Cholesteryl Dichlorobenzoate likely affects the same biochemical pathways as cholesterol. Cholesterol homeostasis is determined by cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes should be precisely controlled by multiple regulatory pathways. For instance, cholesterol can be synthesized in our body starting from acetyl coenzyme A (acetyl-CoA) with involvement of nearly 30 enzymatic reactions .
Pharmacokinetics
Cholesterol and its derivatives are known to exhibit dose-dependent linear pharmacokinetics . The absorption, distribution, metabolism, and excretion (ADME) properties of Cholesteryl Dichlorobenzoate would likely be influenced by its chemical structure and the physiological environment.
Result of Action
For instance, cholesterol is an important component of cell membranes and plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cholesteryl Dichlorobenzoate. For instance, poor eating habits, smoking, and inactivity are environmental factors that increase the prevalence of cardiovascular disease risk phenotypes, especially hypercholesterolemia . The action of Cholesteryl Dichlorobenzoate could also be influenced by genetic factors .
准备方法
Synthetic Routes and Reaction Conditions
Cholesteryl Dichlorobenzoate can be synthesized through the esterification reaction between cholesterol and 2,4-dichlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Cholesteryl Dichlorobenzoate may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Cholesteryl Dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The chlorine atoms in the 2,4-dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol and 2,4-dichlorobenzoic acid.
Substitution: Formation of substituted benzoates with different functional groups.
相似化合物的比较
Cholesteryl Dichlorobenzoate can be compared with other cholesterol esters such as:
- Cholesterol acetate
- Cholesterol oleate
- Cholesterol palmitate
Uniqueness
The presence of the 2,4-dichlorobenzoate moiety in Cholesteryl Dichlorobenzoate imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other cholesterol esters, which may not have the same reactivity or biological effects.
属性
CAS 编号 |
32832-01-2 |
|---|---|
分子式 |
C34H48Cl2O2 |
分子量 |
559.6 g/mol |
IUPAC 名称 |
[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)28-13-14-29-26-11-9-23-19-25(38-32(37)27-12-10-24(35)20-31(27)36)15-17-33(23,4)30(26)16-18-34(28,29)5/h9-10,12,20-22,25-26,28-30H,6-8,11,13-19H2,1-5H3/t22?,25-,26?,28+,29-,30-,33-,34+/m0/s1 |
InChI 键 |
NZZFKZMKJPWVDL-DZJKLWECSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
手性 SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Key on ui other cas no. |
32832-01-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















